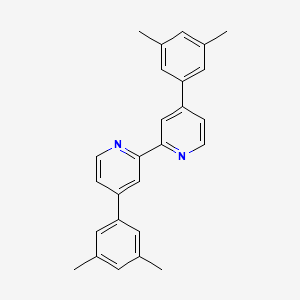
4,4'-Bis(3,5-dimethylphenyl)-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bis(3,5-dimethylphenyl)-2,2’-bipyridine is an organic compound that belongs to the class of bipyridines This compound is characterized by the presence of two pyridine rings connected by a carbon-carbon bond, with each pyridine ring substituted by two 3,5-dimethylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(3,5-dimethylphenyl)-2,2’-bipyridine typically involves the Suzuki coupling reaction. This reaction is carried out between 2,2’-bipyridine-4,4’-diboronic acid and 3,5-dimethylphenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(3,5-dimethylphenyl)-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
4,4’-Bis(3,5-dimethylphenyl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl groups.
Reduction: Reduced forms of the bipyridine ring.
Substitution: Substituted derivatives with various functional groups on the phenyl rings.
科学的研究の応用
4,4’-Bis(3,5-dimethylphenyl)-2,2’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
作用機序
The mechanism of action of 4,4’-Bis(3,5-dimethylphenyl)-2,2’-bipyridine largely depends on its role as a ligand. When forming complexes with transition metals, the compound can influence the electronic properties of the metal center, thereby affecting the reactivity and selectivity of the metal in catalytic processes. The bipyridine moiety can coordinate to the metal through its nitrogen atoms, while the phenyl groups can provide steric and electronic effects that modulate the overall behavior of the complex.
類似化合物との比較
Similar Compounds
- 4,4’-Bis(4-methylphenyl)-2,2’-bipyridine
- 4,4’-Bis(3,5-dimethoxyphenyl)-2,2’-bipyridine
- 4,4’-Bis(3,5-dichlorophenyl)-2,2’-bipyridine
Uniqueness
4,4’-Bis(3,5-dimethylphenyl)-2,2’-bipyridine is unique due to the specific substitution pattern on the phenyl rings, which can influence its electronic properties and reactivity. The presence of the 3,5-dimethyl groups can enhance the compound’s stability and alter its interaction with metal centers in coordination complexes, making it distinct from other bipyridine derivatives.
特性
分子式 |
C26H24N2 |
|---|---|
分子量 |
364.5 g/mol |
IUPAC名 |
4-(3,5-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C26H24N2/c1-17-9-18(2)12-23(11-17)21-5-7-27-25(15-21)26-16-22(6-8-28-26)24-13-19(3)10-20(4)14-24/h5-16H,1-4H3 |
InChIキー |
OVCMLBVQLKQSTO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC(=CC(=C4)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13365330.png)
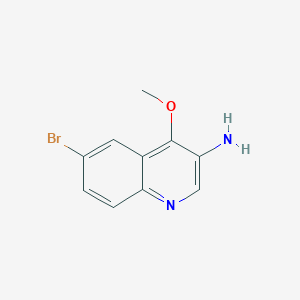
![4-hydroxy-7-methoxy-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-quinolinecarboxamide](/img/structure/B13365341.png)

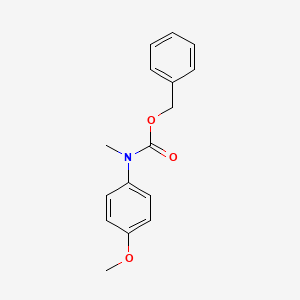

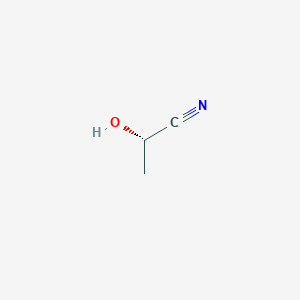
![2,4-dibromo-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide](/img/structure/B13365355.png)

![3-[(Propylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365369.png)
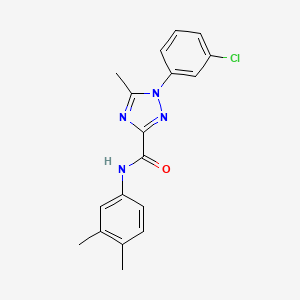
![5,7-Dimethyl-4b,5,9b,10-tetrahydroindeno[1,2-b]indol-6-ol](/img/structure/B13365378.png)
![2-Bromo-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B13365379.png)
![3-[(Propan-2-ylsulfanyl)methyl]-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365390.png)
